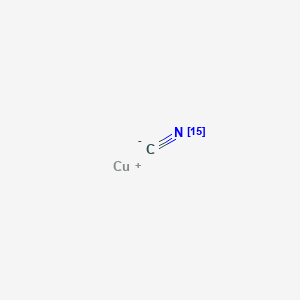
4-(2-Iodoethyl)benzotrifluoride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Polyvalent Iodine Chemistry Polyvalent iodine compounds, including derivatives like 4-(2-Iodoethyl)benzotrifluoride, have seen significant growth in their applications, particularly due to their oxidizing properties. They are environmentally friendly and commercially available, frequently used in organic synthesis for various oxidative transformations of complex organic molecules. This includes the development of polymer-supported and recyclable polyvalent iodine reagents, and their use in catalytic applications (Zhdankin & Stang, 2008).
2. Solvent Applications in Organic Synthesis Benzotrifluoride derivatives, such as this compound, are recognized for their application as solvents in organic and fluorous synthesis. These compounds are more environmentally friendly than many traditional organic solvents and are suitable for a wide range of chemical reactions, including ionic, transition-metal catalyzed, and thermal reactions, particularly advantageous for radical reactions (Maul et al., 1999).
3. Hypervalent Iodine Reagents for Atom-transfer Reactions Hypervalent iodine reagents based on benziodoxole derivatives, including this compound, are crucial in oxidation methods and atom-transfer reactions. Their exceptional properties make them particularly successful in trifluoromethylation and alkynylation reactions, highlighting their importance in modern organic synthesis (Brand et al., 2011).
4. Electrophilic Trifluoromethylation of Aromatics The trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents like this compound is a significant area of research. These reactions, often carried out under certain conditions, involve the formation of various compounds, showcasing the versatility of these reagents in synthesizing diverse chemical structures (Mejía & Togni, 2012).
5. Radiofluorination of Non-activated and Hindered Aromatics The development of radiopharmaceuticals for PET imaging often involves fluorine-18, and hypervalent iodine(III) complexes, including derivatives of this compound, serve as precursors for radiofluorination. This methodology is efficient for labeling a range of non-activated functionalized arenes and heteroarenes, even those with bulky functionalities (Rotstein et al., 2014).
Mecanismo De Acción
Target of Action
It’s known that most drugs exert their effects by binding to a receptor
Mode of Action
It has been mentioned that 4-iodobenzotrifluoride undergoes aminocarbonylation in dmf using phosphoryl chloride to give n,n-dimethyl-(4-trifluoromethyl)benzamide . This suggests that 4-(2-Iodoethyl)benzotrifluoride may interact with its targets in a similar manner.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of a compound .
Propiedades
IUPAC Name |
1-(2-iodoethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3I/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZXEFNIPPUVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCI)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593418 | |
| Record name | 1-(2-Iodoethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178685-14-8 | |
| Record name | 1-(2-Iodoethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1603387.png)





![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1603399.png)



![1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ol](/img/structure/B1603405.png)


